molecular formula C23H16ClN3O4 B11537993 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11537993
M. Wt: 433.8 g/mol
InChI Key: RHZODUOAOQCKDY-VULFUBBASA-N
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Description

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenoxy group, an acetamido group, and a chlorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with acetic anhydride to form 2-(2-cyanophenoxy)acetate. This intermediate is then reacted with hydrazine to form 2-(2-cyanophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 4-formylphenyl 2-chlorobenzoate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyanophenoxy and acetamido groups play a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(2-Cyanophenoxy)acetyl]hydrazono}methyl]phenyl 5-nitro-2-furoate
  • (2E)-Methyl 2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClN3O4

Molecular Weight

433.8 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16ClN3O4/c24-20-7-3-2-6-19(20)23(29)31-18-11-9-16(10-12-18)14-26-27-22(28)15-30-21-8-4-1-5-17(21)13-25/h1-12,14H,15H2,(H,27,28)/b26-14+

InChI Key

RHZODUOAOQCKDY-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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